![molecular formula C23H36N4O B5529592 3-{[1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-yl]amino}-N,N-dimethylazepane-1-carboxamide](/img/structure/B5529592.png)
3-{[1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-yl]amino}-N,N-dimethylazepane-1-carboxamide
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Overview
Description
3-{[1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-yl]amino}-N,N-dimethylazepane-1-carboxamide is a compound that has been synthesized and studied for its various properties and interactions.
Synthesis Analysis
- Practical Synthesis of Low-Density Lipoprotein Receptor Upregulator : This study by Ito et al. (2002) details a practical method for preparing compounds like 3-{[1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-yl]amino}-N,N-dimethylazepane-1-carboxamide, focusing on upregulators of the LDL receptor (Ito et al., 2002).
Molecular Structure Analysis
- Molecular Interaction of the Antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide : Shim et al. (2002) conducted a study involving molecular orbital methods to analyze conformations and interactions, which can be relevant to understanding the molecular structure of similar compounds (Shim et al., 2002).
Chemical Reactions and Properties
- Synthesis of Novel 2,3-Dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one Derivatives : Prasad et al. (2020) synthesized novel carboxamides and thioureas of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one, which can provide insights into the chemical reactions and properties of similar compounds (Prasad et al., 2020).
Physical Properties Analysis
The provided papers do not specifically focus on the physical properties of 3-{[1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-yl]amino}-N,N-dimethylazepane-1-carboxamide. Additional research may be needed to gather information in this area.
Chemical Properties Analysis
- Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one : Dineshkumar and Parthiban (2022) conducted a study on a molecule with a similar structure, focusing on its synthesis, NMR study, and antioxidant potency, which could provide insights into the chemical properties of the compound (Dineshkumar & Parthiban, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[1-(2,3-dihydro-1H-inden-5-yl)piperidin-4-yl]amino]-N,N-dimethylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O/c1-25(2)23(28)27-13-4-3-8-21(17-27)24-20-11-14-26(15-12-20)22-10-9-18-6-5-7-19(18)16-22/h9-10,16,20-21,24H,3-8,11-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUONMGDUSMZRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCCC(C1)NC2CCN(CC2)C3=CC4=C(CCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2,3-Dihydro-1H-inden-5-YL)piperidin-4-YL]amino}-N,N-dimethylazepane-1-carboxamide |
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